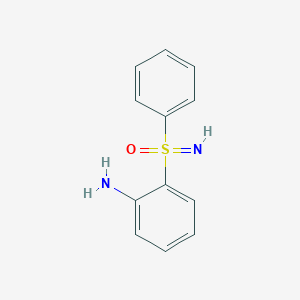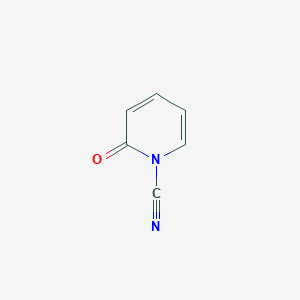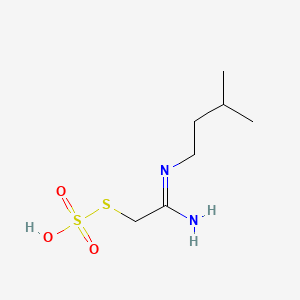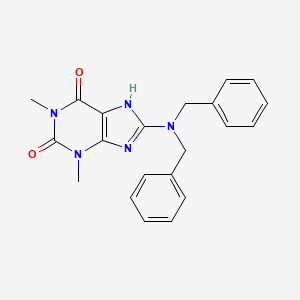
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system with various substituents, including bis(phenylmethyl)amino and dimethyl groups.
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- involves several steps. The synthetic routes typically include the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of Substituents: The bis(phenylmethyl)amino and dimethyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride and dimethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, leading to the formation of substituted derivatives. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-1,3-dimethyl-: This compound has a similar structure but with diethylamino substituents instead of bis(phenylmethyl)amino groups.
1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-: This compound has bis(2-hydroxyethyl)amino groups instead of bis(phenylmethyl)amino groups.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-8-(bis(phenylmethyl)amino)-1,3-dimethyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
40799-93-7 |
|---|---|
Formule moléculaire |
C21H21N5O2 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
8-(dibenzylamino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)22-20(23-18)26(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
Clé InChI |
SIMYYASCPGDFEN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



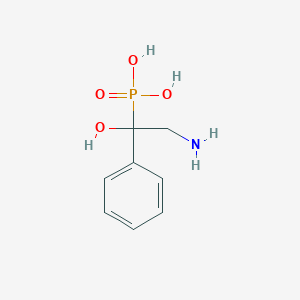

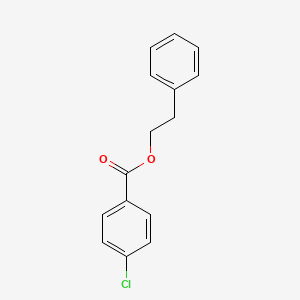
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

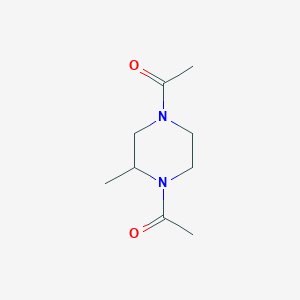

![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)

